molecular formula C15H18N2O2 B2902791 3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one CAS No. 2361638-40-4

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one

Cat. No. B2902791
CAS RN: 2361638-40-4
M. Wt: 258.321
InChI Key: AGAOQRURZQLVCG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The benzyl group suggests the presence of a phenyl ring attached to the piperazine ring via a methylene bridge. The prop-2-enoyl group indicates the presence of a propene structure with a carbonyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a cyclic structure, while the benzyl and prop-2-enoyl groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring, benzyl group, and prop-2-enoyl group could potentially allow for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the piperazine ring might contribute to its basicity, while the prop-2-enoyl group could potentially affect its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential biological activities, such as its potential use as a pharmaceutical agent .

properties

IUPAC Name

3-benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-14(18)17-10-9-16(2)15(19)13(17)11-12-7-5-4-6-8-12/h3-8,13H,1,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAOQRURZQLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1=O)CC2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-methyl-4-prop-2-enoylpiperazin-2-one

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